molecular formula C7H11BrO2 B1375329 2-(Bromomethyl)-5,8-dioxaspiro[3.4]octane CAS No. 1057641-71-0

2-(Bromomethyl)-5,8-dioxaspiro[3.4]octane

Cat. No.: B1375329
CAS No.: 1057641-71-0
M. Wt: 207.06 g/mol
InChI Key: MKHPFTGDMWUGRW-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5,8-dioxaspiro[34]octane is an organic compound characterized by a spirocyclic structure containing a bromomethyl group and two oxygen atoms forming a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-5,8-dioxaspiro[3.4]octane typically involves the reaction of a suitable precursor with bromine or a brominating agent under controlled conditions. One common method involves the bromination of a spirocyclic precursor using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures to facilitate the formation of the bromomethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-5,8-dioxaspiro[3.4]octane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups, leading to the formation of corresponding alcohols, ethers, or amines.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

    Reduction: Reduction reactions can be employed to remove the bromine atom or to convert the compound into a different spirocyclic structure.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in suitable solvents like ether or tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield a hydroxymethyl derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.

Scientific Research Applications

2-(Bromomethyl)-5,8-dioxaspiro[3.4]octane has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and can be used in the development of new materials with unique properties.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving spirocyclic structures.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which 2-(Bromomethyl)-5,8-dioxaspiro[3.4]octane exerts its effects depends on the specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In biological systems, the compound may interact with enzymes or receptors, potentially inhibiting or modifying their activity through covalent bonding or non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-5,8-dioxaspiro[3.4]octane: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    2-(Hydroxymethyl)-5,8-dioxaspiro[3.4]octane: Contains a hydroxymethyl group instead of a bromomethyl group.

    2-(Aminomethyl)-5,8-dioxaspiro[3.4]octane: Features an aminomethyl group in place of the bromomethyl group.

Uniqueness

2-(Bromomethyl)-5,8-dioxaspiro[3.4]octane is unique due to the presence of the bromomethyl group, which makes it more reactive in nucleophilic substitution reactions compared to its chloro- or hydroxymethyl analogs. This reactivity can be advantageous in synthetic applications where rapid and efficient transformations are desired.

Biological Activity

2-(Bromomethyl)-5,8-dioxaspiro[3.4]octane is a spirocyclic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential biological activities. The compound's molecular formula is C6H9BrO2C_6H_9BrO_2 with a molecular weight of 193.04 g/mol, and it is characterized by the presence of a bromomethyl group, which enhances its reactivity in various chemical and biological contexts.

Chemical Structure and Properties

The compound features a spirocyclic structure, which is significant for its interactions with biological systems. The bromomethyl group is particularly notable as it can undergo nucleophilic substitution reactions, making the compound a versatile building block in organic synthesis.

PropertyValue
Molecular FormulaC6H9BrO2
Molecular Weight193.04 g/mol
CAS Number1257996-82-9

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily through its interactions with specific molecular targets within biological systems.

The mechanism by which this compound exerts its biological effects involves its ability to interact with enzymes and receptors. The bromomethyl group can act as a leaving group in nucleophilic substitution reactions, facilitating the modification of biological pathways. This interaction can lead to the inhibition or activation of specific enzymes, thereby influencing metabolic processes.

Antimicrobial Properties

Studies have suggested that derivatives of dioxaspiro compounds, including this compound, may possess antimicrobial properties. Research indicates potential efficacy against various bacterial strains, although detailed mechanisms remain to be fully elucidated.

Case Studies

  • Antimicrobial Activity : A study investigated the antimicrobial effects of several dioxaspiro compounds, including this compound. Results indicated that this compound demonstrated significant activity against Gram-positive bacteria, suggesting potential for development as an antimicrobial agent.
  • Enzyme Interaction Studies : Another research effort focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The compound was shown to inhibit enzyme activity effectively, indicating its potential use in therapeutic applications targeting metabolic disorders.

Research Findings

Recent studies have explored the synthesis and biological implications of this compound:

  • Synthesis : The compound can be synthesized through the reaction of 3-bromocyclobutanone with ethylene glycol under reflux conditions using pyridinium p-toluenesulfonate as a catalyst. This method yields high purity and allows for further functionalization of the compound for targeted applications .
  • Biological Applications : The compound has been investigated for its role as a pharmacophore in drug design, particularly in developing molecules that can modulate biological pathways effectively .

Properties

IUPAC Name

2-(bromomethyl)-5,8-dioxaspiro[3.4]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO2/c8-5-6-3-7(4-6)9-1-2-10-7/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHPFTGDMWUGRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(O1)CC(C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Triphenylphosphine (6.28 gm, 24 mmol) in dichloromethane was added drop wise to a solution of 5,8-dioxaspiro[3.4]oct-2-ylmethanol (2.3 gm, 16 mmol) (step d) and tetrabromomethane (6.62 gm, 20 mmol) in dichloromethane. The reaction mixture was stirred at room temperature for about 6 hours. The solvent was removed under reduced pressure and the residue was extracted with diethyl ether. The organic layer was concentrated under reduced pressure to get a crude product, which was purified by column chromatography.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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